molecular formula C13H13N3 B12892566 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B12892566
M. Wt: 211.26 g/mol
InChI Key: KJBRCDXQYJYNEP-UHFFFAOYSA-N
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Description

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile is a chemical compound with the CAS Registry Number 488114-78-9. It has a molecular formula of C13H13N3 and a molecular weight of 211.26 g/mol . This compound features a benzonitrile group linked to a 4-ethyl-5-methyl-1H-pyrazole ring, making it a valuable heterocyclic building block in scientific research. Pyrazole derivatives are recognized for their wide range of potential biological and pharmacological activities, which may include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties . Furthermore, pyrazole-based compounds are extensively investigated for their promising nonlinear optical (NLO) properties, suggesting potential applications in material science and technology development . The specific structural motifs present in this compound make it a versatile intermediate for the synthesis of more complex molecules in medicinal chemistry and drug discovery campaigns. It is also utilized in agricultural chemistry research as an intermediate for developing new active ingredients . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

4-(4-ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile

InChI

InChI=1S/C13H13N3/c1-3-12-9(2)15-16-13(12)11-6-4-10(8-14)5-7-11/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

KJBRCDXQYJYNEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1C2=CC=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds

The most common laboratory synthesis of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This method forms the pyrazole ring substituted at the 4- and 5-positions with ethyl and methyl groups, respectively, and attaches the benzonitrile group at the 3-position.

  • Typical Reaction : Reaction of 4-ethyl-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with benzonitrile in the presence of a base such as sodium acetate.
  • Conditions : Mild heating under reflux in an appropriate solvent (e.g., ethanol or acetic acid).
  • Outcome : Formation of the target pyrazole-benzonitrile compound with good yield and purity.

This approach leverages the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by ring closure and substitution to yield the pyrazole core.

Suzuki-Miyaura Cross-Coupling Reaction

A highly efficient and scalable method involves Suzuki coupling between pyrazole boronic acid derivatives and halogenated benzonitriles.

  • Key Reactants :
    • 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
    • 4-bromo-2-chlorobenzonitrile
  • Catalyst : Palladium-based catalysts such as Pd(OAc)₂ with triphenylphosphine ligands.
  • Base : Sodium carbonate or similar bases.
  • Solvent System : Acetonitrile-water or THF-water mixtures.
  • Temperature : Elevated temperatures (typically 80–100 °C).
  • Isolation : After reaction completion, the organic phase is isolated by adding water, followed by crystallization or filtration.
  • Post-Processing : The intermediate is treated with catalytic HCl in methanol to remove protecting groups, followed by neutralization and precipitation to yield the final product.

This method is advantageous for industrial-scale synthesis due to its high yield (~84.5% overall), reduced palladium catalyst loading (0.5–2 mol%), and fewer purification steps, which also minimize palladium residues in the final product.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate pyrazole ring formation from hydrazine derivatives and related precursors.

  • Procedure : Reactants such as hydrazine hydrochlorides and α,β-unsaturated compounds are sealed in thick-walled glass tubes and irradiated at 100 °C with 50 W power for 5 minutes.
  • Solvents : DMSO or water.
  • Advantages : Rapid reaction times, improved yields, and cleaner products.
  • Purification : Extraction with ethyl acetate and flash chromatography.

Though this method is more commonly reported for related pyrazole derivatives, it can be adapted for the synthesis of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile analogs.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(OAc)₂ (0.5–2 mol%), triphenylphosphine Efficient for Suzuki coupling
Base Sodium carbonate or sodium acetate Facilitates cross-coupling and cyclization
Solvent Acetonitrile-water, THF-water, ethanol Biphasic systems aid isolation
Temperature 80–100 °C Elevated for coupling; mild for cyclization
Reaction Time 1–16 hours Microwave-assisted methods reduce time
Purification Crystallization, filtration, flash chromatography Ensures high purity
Yield Up to 85% (Suzuki), ~70–90% (cyclization) High yields achievable with optimized conditions

Industrial Production Considerations

  • Continuous Flow Reactors : Enhance reaction control, heat transfer, and scalability.
  • Green Chemistry Approaches : Use of solvent-free conditions or microwave-assisted synthesis to reduce environmental impact.
  • Catalyst Loading : Minimizing palladium catalyst amount reduces cost and contamination.
  • Isolation Techniques : Avoiding cumbersome distillation by using biphasic solvent systems and direct precipitation improves efficiency.
  • Quality Control : Structural validation via X-ray crystallography and spectroscopic methods ensures product consistency.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Advantages Yield (%) Scale Suitability
Cyclization of Hydrazine + α,β-unsaturated carbonyl Hydrazine derivatives, sodium acetate, reflux Simple, well-established 70–90 Lab scale
Suzuki-Miyaura Cross-Coupling Pyrazole boronic ester, 4-bromo-2-chlorobenzonitrile, Pd catalyst, base, acetonitrile-water High yield, scalable, fewer steps ~85 Industrial scale
Microwave-Assisted Synthesis Hydrazine hydrochloride, DMSO or water, microwave Rapid, energy-efficient Variable Lab scale, exploratory

Research Findings and Characterization

  • The synthesized compound is typically characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry , IR spectroscopy , and X-ray crystallography to confirm molecular structure and purity.
  • Crystallographic refinement tools such as SHELX are used to validate bond lengths and angles, ensuring the correct substitution pattern on the pyrazole and benzonitrile rings.
  • Optimization of reaction parameters such as temperature, solvent, and catalyst loading directly impacts yield and purity, with industrial processes focusing on minimizing catalyst residues and simplifying isolation steps.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzonitrile ring, leading to the formation of various substituted derivatives[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light[][3].

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives[][3].

Scientific Research Applications

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzonitrile derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related compounds, focusing on molecular features, applications, and performance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Applications Notable Properties
4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile Pyrazole + benzonitrile Ethyl (C4), methyl (C5) Potential TADF/OLEDs Moderate electron withdrawal, planar structure
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Phenoxazine + carbazole + benzonitrile Phenoxazine, carbazole, pyridine TADF/OLEDs (patented) High rigidity, enhanced TADF efficiency
4-(1H-Benzimidazol-2-yl)benzonitrile Benzimidazole + benzonitrile None (parent structure) Pharmaceuticals, sensors Strong H-bonding capacity

Key Insights:

Electronic Properties: The target compound’s pyrazole-benzoitrile system provides moderate electron withdrawal, which is less pronounced than in phenoxazine-carbazole derivatives. The latter’s extended conjugation and bulky substituents improve TADF efficiency by reducing non-radiative decay . Benzonitrile’s electron-withdrawing nature is consistent across all compounds, but the attached heterocycles modulate charge transport. Pyrazole derivatives may exhibit faster electron mobility compared to benzimidazole-based analogs due to reduced steric hindrance.

Thermal Stability: Phenoxazine-carbazole derivatives exhibit higher thermal stability (decomposition temperatures >300°C) owing to their rigid, fused-ring systems . The target compound’s simpler structure may limit its thermal resilience, making it more suitable for low-temperature processing.

Applications: While the phenoxazine-carbazole derivative is explicitly patented for OLEDs , the target compound’s application remains speculative but plausible in similar contexts. Its smaller size could enable use in solution-processed devices, contrasting with vacuum-deposited phenoxazine systems.

Synthesis and Crystallography: Structural validation via SHELX tools (e.g., SHELXL) is critical for confirming the geometry of these compounds. Pyrazole derivatives often exhibit fewer crystallographic challenges compared to bulkier phenoxazine systems, which may require advanced refinement techniques .

Biological Activity

4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile, known by its CAS number 488114-78-9, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13N3
  • Molecular Weight : 211.26 g/mol
  • Structure : The compound features a pyrazole ring attached to a benzonitrile moiety, which is significant for its biological activity.

Androgen Receptor Modulation

Recent studies have highlighted the compound's role as a tissue-selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate or inhibit androgen receptors in various tissues, making them valuable in treating conditions like prostate cancer.

  • Mechanism of Action :
    • The compound exhibits high affinity for androgen receptors, demonstrating potent antagonistic activity. In vitro studies have shown that it can inhibit the proliferation of prostatic cancer cell lines effectively .
  • Case Study :
    • A study involving AR overexpressing cells revealed that 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile displayed significant AR antagonism while minimizing agonistic effects. This dual action is crucial for developing therapies that require precise modulation of androgen signaling .

Antiproliferative Activity

The compound has been investigated for its antiproliferative effects against various cancer cell lines.

  • In vitro Studies :
    • Research indicates that it effectively inhibits cell growth in prostate cancer models, showcasing its potential as an anticancer agent . The IC50 values suggest that it could be developed further for therapeutic applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the viability of 4-(4-Ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile as a drug candidate.

  • Solubility and Stability :
    • The compound's aqueous solubility and metabolic stability have been evaluated. Modifications to enhance solubility have been explored, which is critical for oral bioavailability .
  • Safety Profile :
    • Preliminary toxicity assessments indicate a favorable safety profile with low potential for drug-drug interactions, which is advantageous for clinical applications .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Androgen Receptor AntagonismHigh affinity and potent antagonistic activity
Antiproliferative EffectsEffective against prostate cancer cell lines
PharmacokineticsFavorable solubility and safety profile

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